Biochemical Potency: Epertinib vs. Neratinib in Cell-Free Kinase Assays
In cell-free kinase assays, Epertinib demonstrates substantially higher potency against EGFR, HER2, and HER4 compared to the irreversible inhibitor Neratinib [1]. This superior biochemical activity is a key differentiator.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | EGFR: 1.48 nM; HER2: 7.15 nM; HER4: 2.49 nM |
| Comparator Or Baseline | Neratinib (HKI-272): EGFR: 92 nM; HER2: 59 nM |
| Quantified Difference | Epertinib is 62-fold more potent against EGFR and 8.2-fold more potent against HER2 |
| Conditions | Cell-free biochemical kinase assay [1] |
Why This Matters
Higher biochemical potency (lower IC50) may translate to a wider therapeutic window, potentially requiring lower doses to achieve target inhibition, which is a critical consideration in designing in vivo efficacy studies.
- [1] Tanaka, H., Hirata, M., Shinonome, S., Wada, T., Iguchi, M., Dohi, K., ... & Shichijo, M. (2014). Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. Cancer Science, 105(8), 1040-1048. View Source
